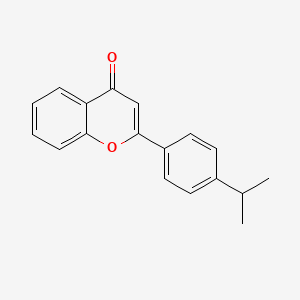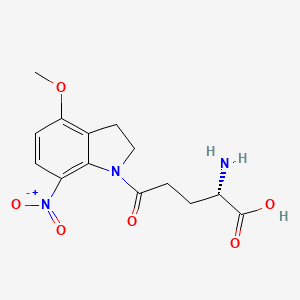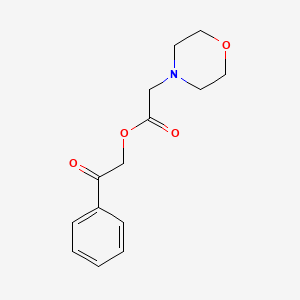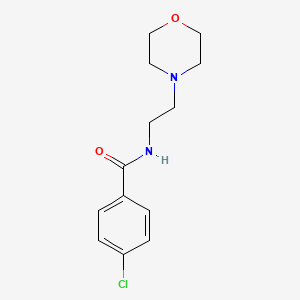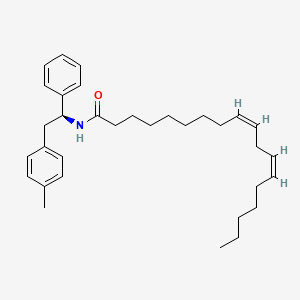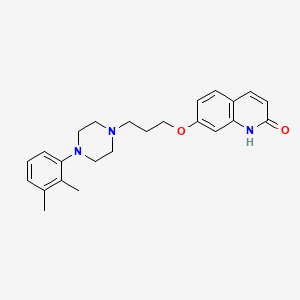
2(1H)-Quinolinone, 7-(3-(4-(2,3-dimethylphenyl)-1-piperazinyl)propoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OPC 4392 is a compound that has garnered significant interest in the field of neuropharmacology. It is known for its unique activity as an agonist at presynaptic dopamine receptors and an antagonist at postsynaptic dopamine D2 receptors . This dual activity has made it a subject of extensive research, particularly in the context of its potential therapeutic applications in treating psychiatric disorders such as schizophrenia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OPC 4392 involves several key steps. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods: Industrial production of OPC 4392 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .
Chemical Reactions Analysis
Types of Reactions: OPC 4392 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or halides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various analogs and derivatives of OPC 4392, each with potentially unique pharmacological properties .
Scientific Research Applications
Chemistry: The compound serves as a model for studying the structure-activity relationships of dopamine receptor modulators.
Biology: OPC 4392 is used in research to understand the role of dopamine receptors in neurological processes.
Industry: OPC 4392 is used in the development of new pharmacological agents targeting dopamine receptors.
Mechanism of Action
OPC 4392 exerts its effects through a dual mechanism of action:
Agonist Activity: At presynaptic dopamine receptors, OPC 4392 acts as an agonist, enhancing dopamine release.
Antagonist Activity: At postsynaptic dopamine D2 receptors, it acts as an antagonist, blocking dopamine’s effects. This dual activity modulates dopamine signaling in the brain, which is crucial for its potential therapeutic effects in psychiatric disorders.
Comparison with Similar Compounds
Aripiprazole: Like OPC 4392, aripiprazole is a dopamine receptor modulator with partial agonist activity at dopamine D2 receptors.
Brexpiprazole: Another dopamine receptor modulator, brexpiprazole, has a similar mechanism of action but with different pharmacological properties.
Cariprazine: Cariprazine also shares similarities with OPC 4392 in terms of its activity at dopamine receptors.
Uniqueness: OPC 4392 is unique due to its specific dual activity as an agonist at presynaptic dopamine receptors and an antagonist at postsynaptic dopamine D2 receptors. This distinct mechanism sets it apart from other dopamine receptor modulators, which may have different profiles of agonist and antagonist activity .
Properties
CAS No. |
111073-34-8 |
|---|---|
Molecular Formula |
C24H29N3O2 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
7-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]propoxy]-1H-quinolin-2-one |
InChI |
InChI=1S/C24H29N3O2/c1-18-5-3-6-23(19(18)2)27-14-12-26(13-15-27)11-4-16-29-21-9-7-20-8-10-24(28)25-22(20)17-21/h3,5-10,17H,4,11-16H2,1-2H3,(H,25,28) |
InChI Key |
RRLWEQBPSAFVAS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CCCOC3=CC4=C(C=C3)C=CC(=O)N4)C |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CCCOC3=CC4=C(C=C3)C=CC(=O)N4)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
7-(3-(4-(2,3-dimethylphenyl)piperazinyl)propoxy)-2(1H)-quinolone OPC 4392 OPC-4392 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


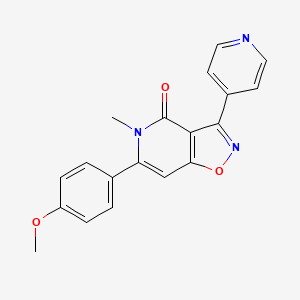

![1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B1677358.png)
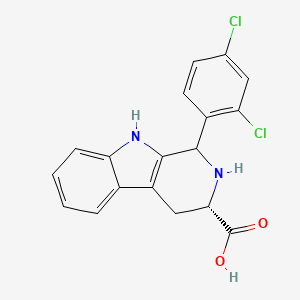

![5-[8-(1H-pyrazol-4-yl)-1,5-naphthyridin-2-yl]pyridine-3-sulfonamide](/img/structure/B1677362.png)
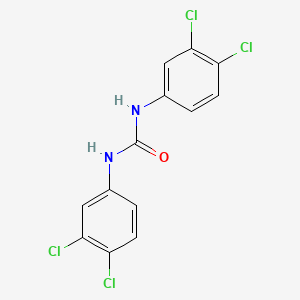
![2-(Cyclohexylamino)-3-[methyl(nitroso)amino]naphthalene-1,4-dione](/img/structure/B1677364.png)
